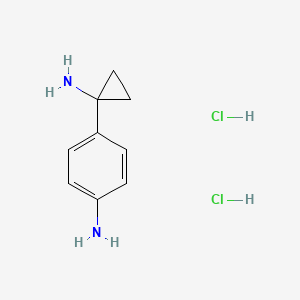

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride is a chemical compound that features a cyclopropyl group attached to a phenylamine structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride typically involves the use of [1-(4-nitro-phenyl) propyl] benzyl carbamate as a starting material . The synthetic route includes several steps, such as reduction and cyclization, to introduce the cyclopropyl group and amine functionality. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and the use of industrial reactors can be employed to produce the compound in bulk quantities.

化学反应分析

Types of Reactions

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines.

科学研究应用

Chemical Properties and Structure

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride is a cyclopropylamine derivative characterized by the presence of an amino group attached to a cyclopropane ring, which is further substituted with a phenyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.

Antidepressant Activity

Research indicates that compounds similar to this compound may exhibit antidepressant properties. Cyclopropylamines have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. For instance, cyclopropylamine derivatives have been shown to act as selective serotonin reuptake inhibitors (SSRIs), making them candidates for further exploration in treating depression .

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Another promising application of this compound lies in its potential as an inhibitor of LSD1, an enzyme involved in the demethylation of lysine residues on histones. Inhibition of LSD1 has implications for cancer therapy, as it may reactivate tumor suppressor genes silenced by methylation . This property positions the compound as a potential therapeutic agent in oncology.

Case Study: Antidepressant Effects

A study investigating the antidepressant effects of cyclopropylamine derivatives demonstrated that these compounds could enhance synaptic plasticity and neurogenesis in animal models. The results indicated a significant reduction in depressive-like behaviors, suggesting that this compound could be developed into a new class of antidepressants .

Case Study: Cancer Therapeutics

In vitro studies on the inhibition of LSD1 by cyclopropylamines have shown promising results, with significant reductions in cell proliferation observed in various cancer cell lines. The compound's mechanism involves the restoration of normal gene expression patterns, which could lead to decreased tumor growth and improved patient outcomes .

Potential Side Effects and Considerations

While the pharmacological potential is significant, it is essential to consider the safety profile of this compound. Preliminary studies suggest that while it shows efficacy, there may be side effects related to its action on neurotransmitter systems and histone modification pathways. Further toxicological studies are necessary to evaluate its safety for clinical use.

作用机制

The mechanism by which 4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in molecular structures, affecting binding and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

相似化合物的比较

Similar Compounds

- 4-(1-Aminocyclopropyl)aniline dihydrochloride

- 1-Amino-N-{4-[(4-morpholinylacetyl)amino]phenyl}cyclopropane carboxamide dihydrochloride

Uniqueness

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride is unique due to its specific structural features, such as the cyclopropyl group attached to the phenylamine core. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

4-(1-Amino-cyclopropyl)-phenylamine dihydrochloride, with the CAS number 1400999-64-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is synthesized through a series of reactions involving cyclopropylation and amination, ultimately forming a dihydrochloride salt to enhance stability and solubility. The general synthetic route includes:

- Amination : Addition of an amino group to the cyclopropylated intermediate.

- Hydrochloride Salt Formation : Enhancing solubility and stability for biological applications.

This compound acts primarily through interactions with specific molecular targets such as enzymes and receptors. It may function as a ligand, modulating the activity of these targets, which can lead to various biochemical and physiological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests revealed significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it exhibits stronger antibacterial activity compared to traditional antibiotics like ampicillin.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | 40 | 10 |

| Escherichia coli | 38 | 15 |

These results suggest that this compound could be a promising candidate for developing new antibacterial agents .

Protease Inhibition

The compound has also been studied for its protease inhibition capabilities. For instance, in experiments involving serine proteases, it demonstrated significant inhibition over time:

- Compound : this compound

- Inhibition Rate :

- 0 min: 68%

- 96 min: 100%

This time-dependent inhibition suggests that the compound's effectiveness increases with exposure time, making it a potential therapeutic agent in conditions where protease activity is detrimental .

Study on Antibacterial Efficacy

A study evaluated various derivatives of ciprofloxacin alongside this compound. The findings indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Bacillus subtilis and Escherichia coli. Notably, the compound's structural features contributed to its superior efficacy compared to parent drugs .

Protease Inhibition Research

In another study focusing on serine proteases, derivatives including 4-(1-Amino-cyclopropyl)-phenylamine showed promising results in inhibiting enzyme activity. The half-life of inhibition was recorded at approximately 22.5 minutes, indicating sustained activity that could be beneficial in therapeutic contexts .

属性

IUPAC Name |

4-(1-aminocyclopropyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;;/h1-4H,5-6,10-11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSVHHMQHBYZDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。